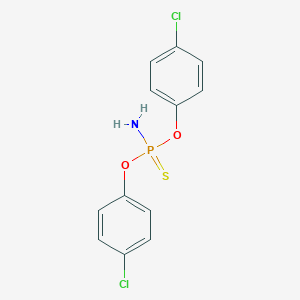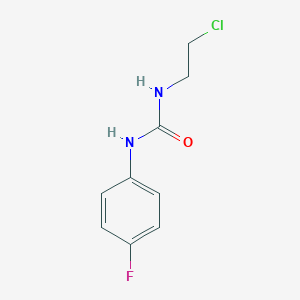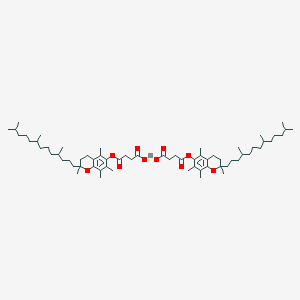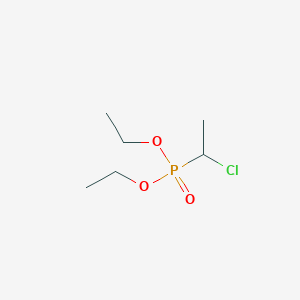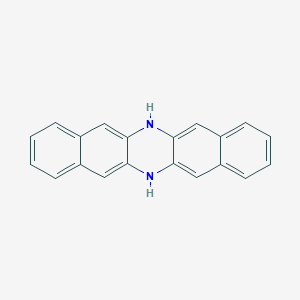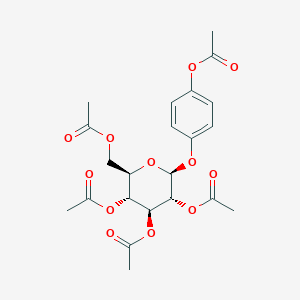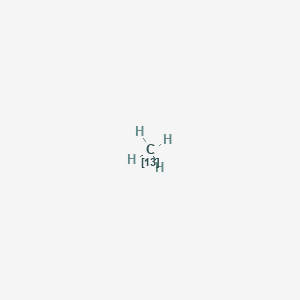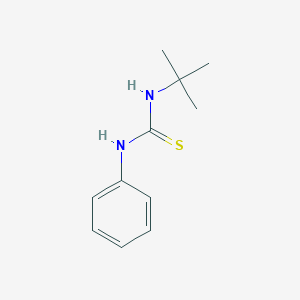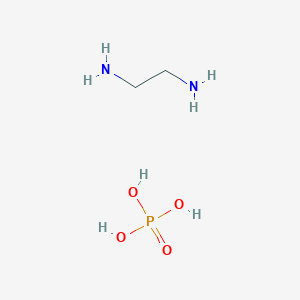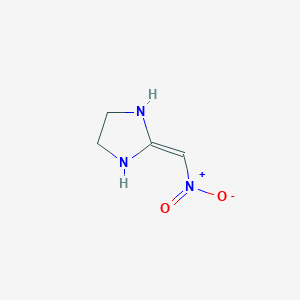
Terbium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium triiodate is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a highly stable compound that has been extensively studied for its various applications in scientific research. In
Aplicaciones Científicas De Investigación
Terbium triiodate has several applications in scientific research. It is commonly used as a luminescent material in various imaging techniques, including fluorescence microscopy and bioimaging. It is also used in the fabrication of optical sensors and displays. Terbium triiodate is a potential candidate for the development of new materials for solid-state lighting and photovoltaic devices.
Mecanismo De Acción
Terbium triiodate exhibits luminescent properties due to the presence of terbium ions in its crystal structure. These ions are excited by an external energy source, such as light, and emit light of a specific wavelength. The emission spectrum of terbium triiodate can be tuned by varying the excitation wavelength, making it a versatile material for various imaging and sensing applications.
Efectos Bioquímicos Y Fisiológicos
Terbium triiodate is generally considered to be a biologically inert material and does not exhibit any significant biochemical or physiological effects. However, it is important to note that the biocompatibility of terbium triiodate has not been extensively studied, and further research is required to determine its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Terbium triiodate has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in a laboratory setting. It exhibits luminescent properties that can be tuned for various imaging and sensing applications. However, one of the limitations of terbium triiodate is its relatively low luminescence efficiency compared to other luminescent materials. This can limit its sensitivity in certain imaging and sensing applications.
Direcciones Futuras
There are several future directions for the research and development of terbium triiodate. One potential area of research is the development of new synthesis methods that can improve the luminescence efficiency of the compound. Another area of research is the exploration of new applications for terbium triiodate, such as in the development of new materials for solid-state lighting and photovoltaic devices. Additionally, further research is required to determine the biocompatibility and potential toxicity of terbium triiodate for biomedical applications.
Métodos De Síntesis
Terbium triiodate can be synthesized by the reaction of terbium oxide with iodine at high temperatures. This reaction yields terbium triiodate as a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
14732-20-8 |
|---|---|
Nombre del producto |
Terbium triiodate |
Fórmula molecular |
I3O9Tb |
Peso molecular |
683.63 g/mol |
Nombre IUPAC |
terbium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
BQNHJSVUMZSXKE-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
Otros números CAS |
14732-20-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



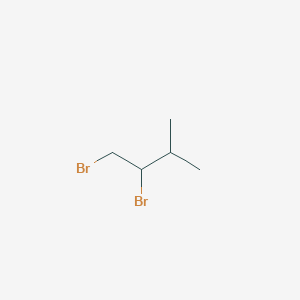
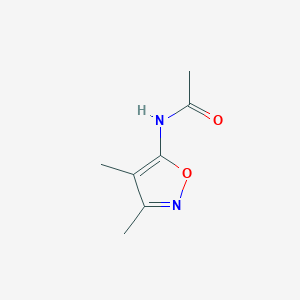
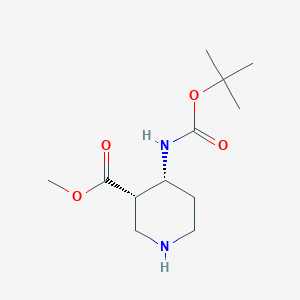
silane](/img/structure/B87712.png)
